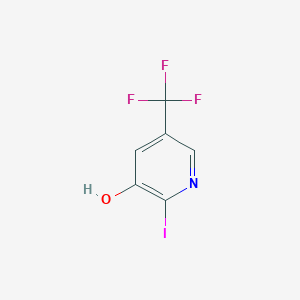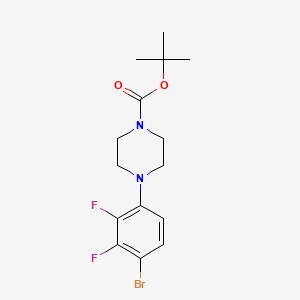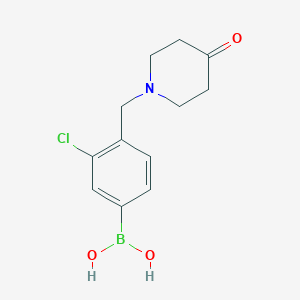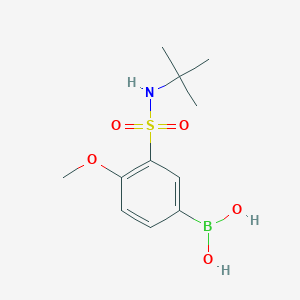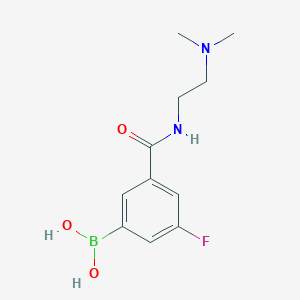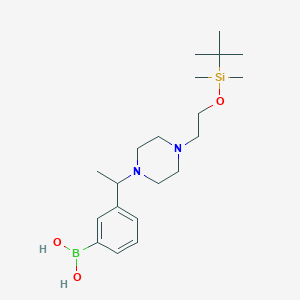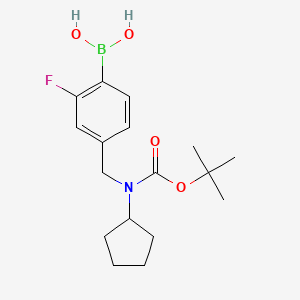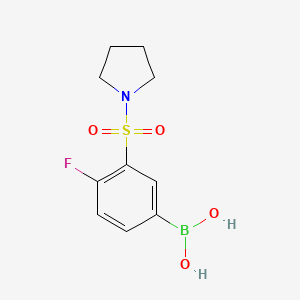
4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene
Overview
Description
“4-Chloro-2-fluoro-1-(4-iodophenoxy)benzene” is a complex organic compound. It is similar to “4-Chloro-2-fluoroiodobenzene” and “2-Chloro-4-fluoro-1-iodobenzene”, both of which have the molecular formula CHClFI . The average mass of these compounds is 256.444 Da, and the monoisotopic mass is 255.895187 Da .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, 1-Chloro-4-fluorobenzene is used as a primary and secondary intermediate in organic synthesis . It is also used to prepare (4’-fluoro-biphenyl-4-yl)-methyl ether by using reagents NaH, Ni (OAc)2, 2,2 '-bipyridyl, KI and solvents benzene, tetrahydrofuran at a temperature of 63°C .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For example, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first step, the electrons in the pi bond attack the electrophile, forming an arenium ion. In the second step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the molecular formula of “this compound” is CHClFI, and it has an average mass of 256.444 Da and a monoisotopic mass of 255.895187 Da .Scientific Research Applications
Synthesis and Characterization
- The chemical has been used in the synthesis of benzene derivatives, with a focus on selectively and effectively iodinating benzene derivatives that bear bulky alkyl groups. This involves using elemental iodine activated by certain catalysts (Stavber, Kralj, & Zupan, 2002).
Material Science and Engineering
- It plays a role in the formation of benzo[b]furano[60]- and -[70]fullerenes, hinting at its importance in the field of material science, particularly in the synthesis of novel materials with potential applications in nanotechnology and electronics (Darwish et al., 1999).
Chemical Reaction and Catalysis
- Its application extends to the preparation of halogenated benzo[b]thiophenes, showcasing its role in facilitating complex chemical reactions and the preparation of compounds with potential applications in various fields including pharmaceuticals and agrochemicals (Mikami et al., 2019).
Polymer Science
- The compound is involved in the synthesis and characterization of high-performance polymers, indicating its significance in polymer science and engineering. This entails the development of polymers with good solubility and thermal properties, highlighting potential applications in engineering and materials science (Xiao et al., 2003).
Molecular Studies
- It has been studied in the context of electron transmission, providing insights into the behavior of benzene derivatives and their electron affinities, important for understanding molecular interactions and the design of molecular devices (Jordan, Michejda, & Burrow, 1976).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-1-(4-iodophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFIO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXUGSMKQYAAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






